

Introduction: A Sterically Hindered Building Block for Advanced Synthesis

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Compound of Interest

Compound Name:	<i>4-Bromo-2,6-dimethylbenzoyl chloride</i>
CAS No.:	74346-20-6
Cat. No.:	B3152776

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4-Bromo-2,6-dimethylbenzoyl chloride (CAS 74346-20-6) is a specialized acyl chloride that serves as a crucial building block in advanced organic synthesis. Its structure is distinguished by three key features: the reactive acyl chloride group, a bromine atom providing a site for cross-coupling reactions, and two ortho-methyl groups that impart significant steric hindrance. This unique combination of functionalities makes it a valuable reagent for constructing complex molecular architectures where conformational control is paramount. Researchers in medicinal chemistry and materials science utilize this compound to synthesize novel structures, such as sterically demanding amides and esters, which can confer unique properties like enhanced stability or specific binding affinities.

This guide provides a comprehensive technical overview of **4-Bromo-2,6-dimethylbenzoyl chloride**, covering its synthesis, characterization, reactivity, and safe handling. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage its unique properties in their synthetic endeavors.

Physicochemical & Spectroscopic Properties

A thorough understanding of the compound's properties is the foundation for its effective use. The data presented below has been compiled from various chemical and spectral databases.

Property	Value
CAS Number	74346-20-6
Molecular Formula	C ₉ H ₈ BrClO
Molecular Weight	247.52 g/mol [1]
Appearance	Typically an off-white to light yellow solid or liquid
Boiling Point	Data not widely available; high boiling point expected
Solubility	Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols)

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for verifying the identity and purity of **4-Bromo-2,6-dimethylbenzoyl chloride**. While a dedicated public spectrum is not available, the following data is predicted based on its structure and analysis of analogous compounds like 4-bromobenzoyl chloride.[2]

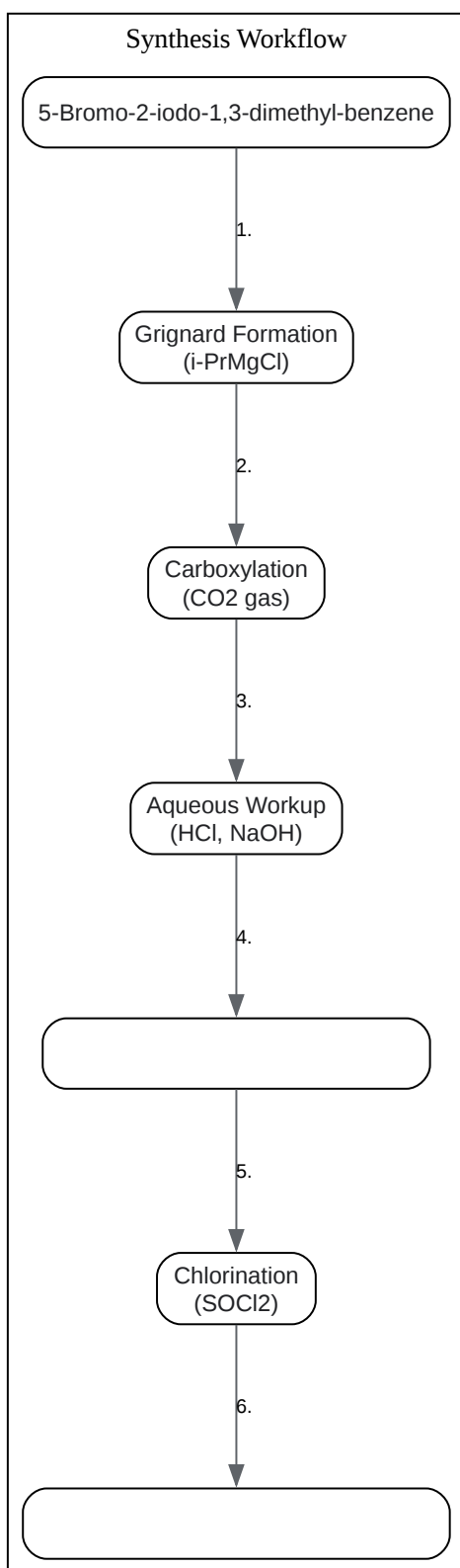
Spectroscopy	Expected Signals / Bands	Assignment
¹ H NMR (CDCl ₃)	δ ~7.3 ppm (s, 2H)δ ~2.4 ppm (s, 6H)	Aromatic protons (meta to carbonyl)Methyl protons
¹³ C NMR (CDCl ₃)	δ ~168-170 ppmδ ~140 ppmδ ~135 ppmδ ~130 ppmδ ~125 ppmδ ~20-22 ppm	C=O (Carbonyl)C-Cl (Aromatic)C-CH ₃ (Aromatic)CH (Aromatic)C-Br (Aromatic)CH ₃ (Methyl)
IR Spectroscopy	~1770 - 1800 cm ⁻¹ (Strong)	C=O stretch (Acyl Chloride)

Synthesis and Purification

The synthesis of **4-Bromo-2,6-dimethylbenzoyl chloride** is a two-step process, beginning with the formation of the precursor carboxylic acid followed by its conversion to the acyl chloride.

Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzoic Acid

The precursor acid can be synthesized from 5-bromo-2-iodo-1,3-dimethylbenzene via a Grignard reaction followed by carboxylation.^[3]



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Caption: Workflow for the synthesis of the target compound.

Step 2: Conversion to 4-Bromo-2,6-dimethylbenzoyl chloride

The most reliable method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂).^{[4][5][6]} The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.^{[6][7]} The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product, making the reaction effectively irreversible.^[7]

Materials:

- 4-Bromo-2,6-dimethylbenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous Dichloromethane (DCM) or Toluene
- N,N-dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
- Magnetic stirrer and heating mantle

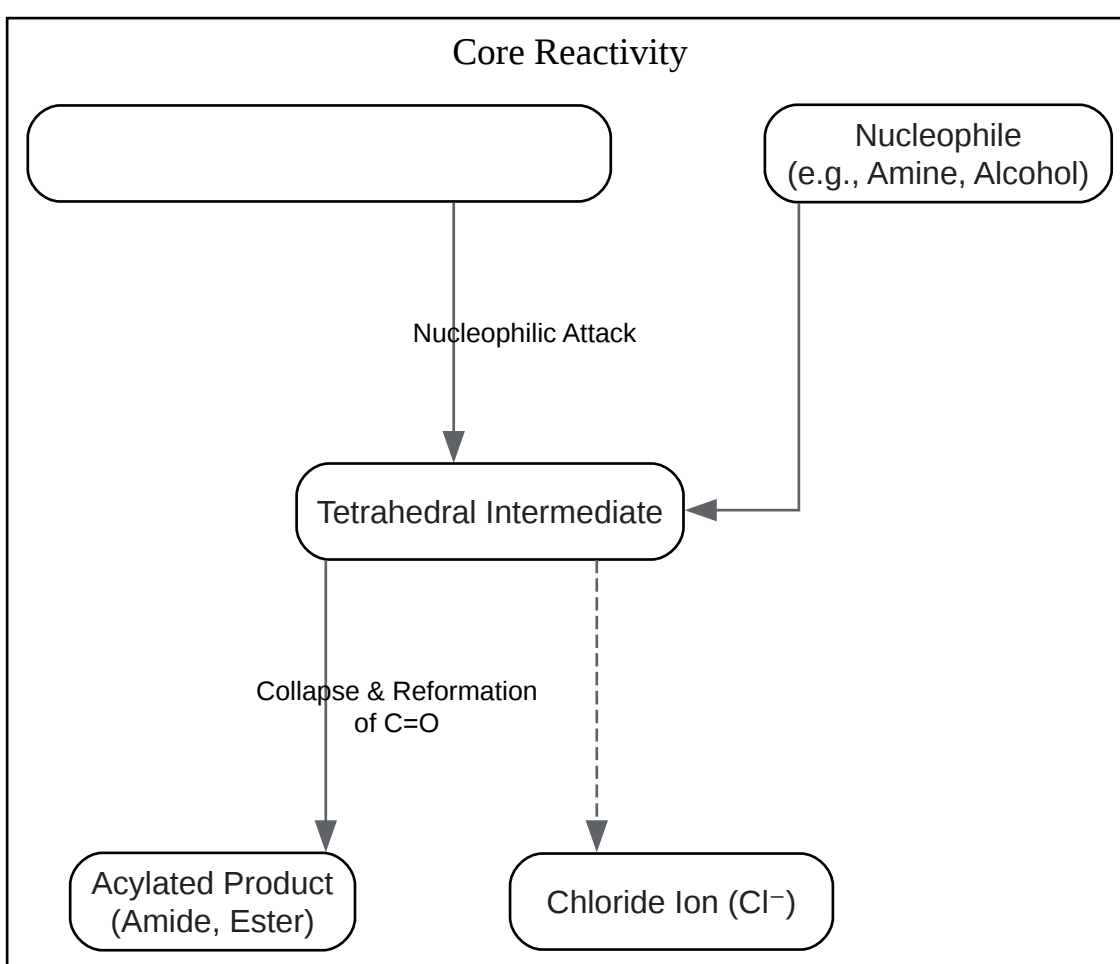
Procedure:

- Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution.
- Reagents: Suspend 4-Bromo-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.
- Catalyst: Add a catalytic amount of DMF (e.g., a few drops).
- Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. The reaction is exothermic and will evolve gas.
- Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours. Monitor the reaction's completion by the cessation of gas evolution.^[8]

- Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum). The crude **4-Bromo-2,6-dimethylbenzoyl chloride** can often be used directly or further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **4-Bromo-2,6-dimethylbenzoyl chloride** stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[9][10]



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Caption: General mechanism of nucleophilic acyl substitution.

Amide Bond Formation

The reaction with primary or secondary amines is one of the most common applications, yielding sterically hindered amides. This reaction, often a variation of the Schotten-Baumann reaction, is rapid and typically requires a base to neutralize the HCl byproduct.[11]

Materials:

- **4-Bromo-2,6-dimethylbenzoyl chloride**
- Primary or secondary amine (1.0 eq)
- Tertiary amine base (e.g., Triethylamine or DIEA, 1.1-1.5 eq)
- Anhydrous Dichloromethane (DCM)

Procedure:

- **Dissolution:** In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM.
- **Cooling:** Cool the solution to 0°C using an ice bath.
- **Addition:** Prepare a solution of **4-Bromo-2,6-dimethylbenzoyl chloride** (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting amide by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety of the molecule is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This allows for the formation of a new

carbon-carbon bond at the 4-position, enabling the synthesis of complex biaryl structures. It's important to note that the acyl chloride can also participate in Suzuki couplings, but reaction conditions can be tuned to favor reaction at the more robust aryl bromide site.^[14]

Safety and Handling

4-Bromo-2,6-dimethylbenzoyl chloride is a reactive and corrosive chemical that must be handled with appropriate safety precautions.

- General Handling: Always handle in a well-ventilated fume hood.^{[15][16][17]} Avoid inhalation of vapors and contact with skin and eyes.^{[16][17]} It is a lachrymator, meaning it can cause tears.^[15]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.^{[15][16]} A face shield may be necessary for larger quantities.^[16]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water.^{[15][16]}
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.^{[15][16][18]}
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.^{[15][18]}
 - Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.^{[16][18]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture.^{[15][17][18]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.^[16]

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